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molecular formula C8H3Cl4NO B8507670 5-Trichlorovinyl pyridine-2-carboxylic acid chloride

5-Trichlorovinyl pyridine-2-carboxylic acid chloride

Cat. No. B8507670
M. Wt: 270.9 g/mol
InChI Key: DVZRXZVZPUYGHK-UHFFFAOYSA-N
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Patent
US04154835

Procedure details

The above reaction is repeated on 12.3 g. of 5-trichlorovinyl pyridine-2-carboxylic acid and 145 ml. of thionyl chloride affording a tan solid with a m.p. 89°-90° C. The crude 5-trichlorovinyl pyridine-2-carboxylic acid chloride are used without further purification in subsequent steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=O)=[N:10][CH:11]=1)=[C:3]([Cl:5])[Cl:4].S(Cl)([Cl:17])=O>>[Cl:1][C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([Cl:17])=[O:14])=[N:10][CH:11]=1)=[C:3]([Cl:5])[Cl:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(Cl)Cl)C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction
CUSTOM
Type
CUSTOM
Details
The crude 5-trichlorovinyl pyridine-2-carboxylic acid chloride are used without further purification in subsequent steps

Outcomes

Product
Name
Type
Smiles
ClC(=C(Cl)Cl)C=1C=CC(=NC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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